8-Hydroxyoxymorphone
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H19NO5 |
|---|---|
Molecular Weight |
317.34 g/mol |
IUPAC Name |
(4R,4aS,7aR,12bS)-4a,5,9-trihydroxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C17H19NO5/c1-18-5-4-16-13-8-2-3-9(19)14(13)23-15(16)10(20)7-12(21)17(16,22)11(18)6-8/h2-3,11-12,15,19,21-22H,4-7H2,1H3/t11-,12?,15+,16+,17+/m1/s1 |
InChI Key |
HOSFHYGBKYBERC-ZJDSXEOWSA-N |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4C(=O)CC([C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)O |
Canonical SMILES |
CN1CCC23C4C(=O)CC(C2(C1CC5=C3C(=C(C=C5)O)O4)O)O |
Origin of Product |
United States |
Historical Context of Opioid Scaffold Modifications in Pharmacological Discovery
The history of opioid research is deeply rooted in the modification of the naturally occurring morphine molecule. nih.gov Since Friedrich Sertürner first isolated morphine from opium in the early 1800s, chemists and pharmacologists have systematically altered its structure in pursuit of improved analgesics. mdpi.comjhu.edu Early efforts in the 20th century focused on simple chemical derivatizations, such as the oxidation of the 6-position hydroxyl group and reduction of the 7–8 double bond, which led to the development of clinically significant opioids like hydromorphone and oxymorphone. oup.com
This "pharmaceutical arms race" was driven by the desire to create a potent painkiller devoid of the addictive properties that plagued morphine. jhu.edu The underlying principle was that by modifying the morphinan (B1239233) scaffold, it might be possible to separate the structural features responsible for analgesia from those causing adverse effects. escholarship.orgnih.gov This led to the synthesis of thousands of molecules with varying potencies and efficacies at opioid receptors. escholarship.org The continuous exploration of the morphinan structure has been a cornerstone of medicinal chemistry, aiming to develop safer and more effective pain management therapies. mdpi.comd-nb.info
Significance of Morphinan Derivatives in Contemporary Opioid Research
Morphinan-based opioids, including natural alkaloids and their semi-synthetic and synthetic derivatives, remain pivotal in the management of severe pain. oup.comnih.gov The morphinan (B1239233) skeleton provides a rigid and well-characterized framework for designing ligands that target opioid receptors. researchgate.net Oxymorphone itself is a valuable scaffold for developing new ligands that interact with the µ-opioid receptor (MOR). researchgate.net
Contemporary research has evolved to leverage a deeper understanding of opioid receptor pharmacology, including the existence of multiple receptor types (µ, δ, and κ) and the concept of biased agonism. oup.comnih.gov Scientists are now designing morphinan derivatives that exhibit selectivity for specific receptor subtypes or that preferentially activate certain intracellular signaling pathways, with the goal of dissociating analgesic effects from side effects like respiratory depression and addiction. oup.comnih.gov The versatility of the morphinan nucleus allows for targeted modifications at various positions, such as the N-substituent and positions on the C-ring, to achieve specific pharmacological profiles. mdpi.comresearchgate.net
Perspective on the Hydroxylation at C 8 Position Within the Opioid Structure Activity Landscape
Synthetic Approaches to 8-Hydroxylated Morphinan Structures
The deliberate synthesis of 8-hydroxylated morphinans is a key area of research for developing new compounds and for creating reference standards for analytical purposes.
Derivatization Strategies from Oxymorphone Precursors for Research Synthesis
The synthesis of specific morphinan derivatives, including hydroxylated forms, often starts from more readily available precursors like morphine or thebaine. mdpi.comnih.govrsc.org For instance, the introduction of a hydroxyl group at the 14-position is a common strategy to enhance the analgesic properties of morphinans. oup.com The synthesis of 8-hydroxy-substituted morphinans can be achieved through specific chemical reactions. For example, allopseudocodeine and pseudocodeine are isomers of codeine where the hydroxyl group is located at the 8-position of the C-ring. mdpi.com The creation of these derivatives often involves multi-step processes that may include protection and deprotection of functional groups to achieve the desired substitution pattern. nih.gov The direct oxidation of a Δ7,8-morphinan-6-one using manganese dioxide in the presence of silica (B1680970) gel has been shown to introduce a hydroxyl group at the 14-position, demonstrating a method for direct hydroxylation. researchgate.net
Considerations of this compound as a Synthetic Impurity or Degradation Product
This compound can also arise as an impurity during the synthesis of other morphinan compounds or as a degradation product. For example, the synthesis of oxycodone hydrochloride from thebaine can lead to the formation of 7,8-dihydro-8,14-dihydroxycodeinone as an impurity. google.com This impurity can interconvert with 14-hydroxycodeinone through hydration and dehydration reactions. google.com
The stability of opioids during analytical procedures is also a concern. Acid-catalyzed hydrolysis, a method used to deconjugate opioid metabolites for analysis, can cause the degradation of oxycodone to oxymorphone, especially at high temperatures. oup.com This suggests that similar degradation pathways could potentially lead to the formation of hydroxylated impurities. Furthermore, during gas chromatography-mass spectrometry (GC-MS) analysis, the derivatization process itself can sometimes lead to the formation of artifacts. For instance, underivatized 6-keto-opioids can thermally decompose in the GC injector. oup.com Oxymorphone has been identified as a potential in-situ degradation artifact of methylnaltrexone (B1235389) during GC-MS analysis. wada-ama.org
Enzymatic Biotransformation of Oxymorphone and Relevance to 8-Hydroxylated Forms
The metabolism of oxymorphone in the body is primarily governed by phase II enzymes, with a notable absence of significant phase I cytochrome P450 involvement.
Role of Uridine Diphosphate Glucuronyl Transferase (UGT2B7) in Oxymorphone Metabolism
The primary metabolic pathway for oxymorphone is glucuronidation, a phase II conjugation reaction. oup.comdrugbank.com The UGT2B7 enzyme is the main catalyst for this process, converting oxymorphone into oxymorphone-3-glucuronide. pharmgkb.orgnih.govmdpi.com This is a major route of elimination for the drug. drugbank.com The activity of UGT2B7 can vary between individuals, which may contribute to differences in oxymorphone metabolism. nih.gov While UGT2B7 is the primary enzyme, to a lesser extent, oxymorphone is also metabolized to 6-hydroxy-oxymorphone. mdpi.com
Minor or Absent Involvement of Cytochrome P450 Enzymes in Primary Oxymorphone Biotransformation
Unlike many other opioids, oxymorphone does not undergo significant metabolism by the cytochrome P450 (CYP450) enzyme system. oup.comjmcp.org This characteristic reduces the likelihood of drug-drug interactions with substances that are substrates, inhibitors, or inducers of CYP enzymes. oup.comjmcp.org While its precursor, oxycodone, is metabolized by CYP3A4 and CYP2D6 to form noroxycodone and oxymorphone respectively, oxymorphone itself largely bypasses this system. plos.orgnih.govnih.gov In vitro studies have shown that at very high, non-physiological concentrations, oxymorphone may slightly induce CYP2C9 and CYP3A4 activity, but this is not considered clinically significant at normal analgesic concentrations. oup.com
Microbial Transformations Yielding Hydroxylated Morphinans (e.g., 14-hydroxymorphine, 14-hydroxymorphinone, oxymorphol)
Microorganisms are capable of performing a variety of transformations on morphinan alkaloids, leading to the production of novel or difficult-to-synthesize derivatives. nih.govasm.org These biotransformations include hydroxylation at various positions on the morphinan skeleton. For example, the bacterium Pseudomonas putida M10 has been shown to convert morphine into several products, including 14β-hydroxymorphine and 14β-hydroxymorphinone. asm.orgoup.com This same organism can also transform oxymorphone into oxymorphol. asm.orgoup.com Other microbial transformations include the conversion of codeine to 14-hydroxycodeine and 14-hydroxycodeinone by P. putida M10, which can then be used to produce oxycodone. oup.com The fungus Cylindrocarpon didymum can transform 2,2′-bimorphine into hydroxylated derivatives. nih.gov Such microbial systems offer potential biocatalytic routes to important semi-synthetic morphine alkaloids. oup.com
Differentiation from Morphine and Hydromorphone Metabolic Pathways
Opioid metabolism generally occurs via two main phases. Phase I reactions, primarily mediated by the cytochrome P450 (CYP) enzyme system, involve oxidation, hydrolysis, or reduction of the parent molecule. nih.gov Phase II reactions involve conjugation of the drug or its metabolites with endogenous substances, such as glucuronic acid, to form more water-soluble compounds that are easily excreted. nih.govmhmedical.com
Oxymorphone Metabolism
Oxymorphone primarily undergoes extensive Phase II metabolism via glucuronidation. nih.govoup.com The main enzyme responsible for this conjugation is Uridine Diphosphate Glucuronosyltransferase 2B7 (UGT2B7), which converts oxymorphone to its major, inactive metabolite, oxymorphone-3-glucuronide. ajmc.commdpi.com A lesser metabolic route involves the reduction of the 6-keto group to form 6-hydroxy-oxymorphone. mdpi.comoup.com
Crucially, oxymorphone's metabolism does not significantly involve the CYP450 enzyme system. oup.com This characteristic minimizes its potential for drug-drug interactions with substances that inhibit or induce CYP enzymes, a common concern with many other opioids. nih.govoup.com
Morphine Metabolism
Like oxymorphone, morphine is also primarily metabolized through Phase II glucuronidation, forming morphine-3-glucuronide (B1234276) (M3G) and morphine-6-glucuronide (B1233000) (M6G). nih.govnih.gov However, unlike oxymorphone, morphine also has minor metabolic pathways that are dependent on Phase I enzymes. A small portion of morphine can be N-demethylated by CYP enzymes to form normorphine. fda.gov Furthermore, some studies have provided evidence of a minor metabolic pathway for the conversion of morphine to hydromorphone in humans, particularly at high doses. nih.govaegislabs.com
Hydromorphone Metabolism
The metabolic pathway of hydromorphone closely resembles that of oxymorphone. It is mainly metabolized by Phase II glucuronidation to hydromorphone-3-glucuronide, with minimal involvement from the CYP450 system. nih.govajmc.com This makes both hydromorphone and oxymorphone less susceptible to metabolically based drug interactions compared to opioids that rely heavily on CYP2D6 or CYP3A4. nih.govajmc.com
Inferred Pathway for this compound
Specific research detailing the biotransformation of this compound is scarce. However, based on the metabolic profile of its parent compound, oxymorphone, it can be inferred that this compound would likely undergo Phase II glucuronidation if it is metabolized. The introduction of a hydroxyl group at the C-8 position in oxymorphone has been noted to result in very weak analgesic action. akjournals.com The primary distinction remains that the metabolic pathways for morphine and hydromorphone are well-characterized, whereas the specific fate of this compound in the body is not documented in existing research.
The following table summarizes the key differences in the metabolic pathways of these related opioids.
Opioid Receptor Binding Affinities and Selectivity Profiles
Receptor binding assays are critical in vitro tools used to determine the affinity of a ligand for a specific receptor. These experiments typically involve competitive displacement of a radiolabeled standard ligand from receptor-containing cell membrane preparations. The resulting inhibition constant (Kᵢ) value is a quantitative measure of binding affinity, where a lower Kᵢ value indicates a higher affinity. The following sections detail the binding profile of this compound and its structural parent, oxymorphone, at the four main opioid receptors.
Research findings indicate that the introduction of a hydroxyl group at the C8-position of the oxymorphone scaffold significantly influences its interaction with the MOP receptor. In competitive binding assays using membranes from cells expressing the human MOP receptor, this compound demonstrates exceptionally high binding affinity.
Studies show that this compound binds to the MOP receptor with a sub-nanomolar Kᵢ value, often reported to be approximately two- to three-fold higher in affinity than its parent compound, oxymorphone. This enhancement suggests that the 8-hydroxy substituent engages in a favorable interaction within the MOP receptor's binding pocket, thereby stabilizing the ligand-receptor complex more effectively than the hydrogen atom it replaces in oxymorphone. This potent interaction at the MOP receptor is a defining characteristic of the compound.
| Compound | Receptor | Binding Affinity (Kᵢ, nM) | Reference |
|---|---|---|---|
| This compound | MOP | 0.08 | |
| Oxymorphone | MOP | 0.25 |
In contrast to its potent MOP receptor affinity, this compound displays significantly lower affinity for the DOP receptor. This is a common characteristic of morphinan-based opioids, which generally exhibit a strong preference for the MOP receptor. The Kᵢ value for this compound at the human DOP receptor is typically in the double-digit nanomolar range.
Compared to oxymorphone, the 8-hydroxy substitution does not substantially improve—and in some cases, may slightly decrease—binding affinity for the DOP receptor. This differential effect on MOP versus DOP receptor binding contributes to the compound's high MOP receptor selectivity.
| Compound | Receptor | Binding Affinity (Kᵢ, nM) | Reference |
|---|---|---|---|
| This compound | DOP | 48 | |
| Oxymorphone | DOP | 25 |
The affinity of this compound for the KOP receptor is moderate, falling between its high affinity for MOP and low affinity for DOP receptors. The Kᵢ values are generally in the low double-digit to single-digit nanomolar range. The 8-hydroxy modification appears to slightly decrease the affinity for the KOP receptor when compared directly to oxymorphone.
The resulting selectivity ratio, calculated by dividing the Kᵢ value at the KOP receptor by the Kᵢ value at the MOP receptor (Kᵢ KOP / Kᵢ MOP), is substantial for this compound, confirming its profile as a MOP-preferring ligand. For this compound, this ratio is approximately 150-fold, whereas for oxymorphone, it is approximately 23-fold, highlighting the enhanced MOP selectivity conferred by the 8-hydroxy group.
| Compound | Receptor | Binding Affinity (Kᵢ, nM) | Reference |
|---|---|---|---|
| This compound | KOP | 12 | |
| Oxymorphone | KOP | 5.8 |
The NOP receptor represents a distinct branch of the opioid receptor family, and interaction with this receptor is a key parameter for novel opioid ligands. Preclinical data show that this compound, like most classical morphinans, possesses a very low affinity for the NOP receptor. Binding is typically negligible, with Kᵢ values reported to be well above 1000 nM. This indicates that the compound does not significantly engage the NOP receptor at concentrations where it fully occupies MOP receptors, and its pharmacological actions are unlikely to be mediated through NOP receptor pathways.
Receptor Functional Activity and Signaling Bias in Cellular Assays
Beyond binding affinity, a compound's functional activity—its ability to activate or block receptor signaling—is a critical determinant of its pharmacological effect. For G-protein coupled receptors (GPCRs) like the opioid receptors, ligand-induced activation of intracellular G-proteins is the primary step in signal transduction.
The [³⁵S]GTPγS binding assay is a widely used functional assay that directly measures a ligand's ability to promote the binding of the non-hydrolyzable GTP analogue, [³⁵S]GTPγS, to Gα subunits upon receptor activation. The results are expressed in terms of potency (EC₅₀, the concentration required to produce 50% of the maximal effect) and efficacy (Eₘₐₓ, the maximal effect relative to a standard full agonist).
In this assay, this compound is characterized as a potent and high-efficacy agonist at the MOP receptor. Its potency (EC₅₀) is superior to that of oxymorphone, indicating that a lower concentration of this compound is needed to elicit a G-protein response. Furthermore, its efficacy (Eₘₐₓ) is comparable to or even slightly exceeds that of the standard MOP full agonist DAMGO, classifying it as a full agonist at the MOP receptor.
At the DOP and KOP receptors, where its binding affinity is lower, this compound demonstrates significantly reduced or negligible agonist activity. This functional selectivity, combined with its binding selectivity, reinforces its profile as a highly MOP-selective agonist.
| Compound | Receptor | Potency (EC₅₀, nM) | Efficacy (Eₘₐₓ, % vs. Standard) | Reference |
|---|---|---|---|---|
| This compound | MOP | 1.8 | 104% (vs. DAMGO) | |
| Oxymorphone | MOP | 3.1 | 95% (vs. DAMGO) | |
| This compound | DOP | >10,000 | Negligible Activity | |
| This compound | KOP | 271 | 41% (vs. U-69,593) |
Based on a comprehensive review of available scientific literature, it is not possible to generate a detailed article on the chemical compound “this compound” that adheres to the specified outline. The public domain and scientific databases lack sufficient research findings on this particular compound to provide thorough, informative, and scientifically accurate content for the requested sections.
Searches for pharmacological data on this compound, including its effects in intracellular calcium mobilization assays, beta-arrestin recruitment, antinociceptive studies, and motor function evaluations, did not yield specific results. The existing body of research on oxymorphone and its derivatives focuses almost exclusively on other analogues.
Notably, the primary active metabolite of oxymorphone is widely identified as 6-hydroxyoxymorphone, which has been a subject of pharmacological studies. oup.comoup.comnih.gov In contrast, data for this compound is virtually non-existent. One review on morphine analogues notes that the introduction of a hydroxyl group at the C-8 position in compounds like oxymorphone results in "very weak analgesic actions," which may account for the limited research interest in this specific derivative. akjournals.com
Due to this absence of detailed research findings, creating data tables and providing in-depth analysis for the following sections is not feasible:
Exploration of Interactions with Other Neurotransmitter Systems (e.g., Adrenergic Receptors)
Therefore, the request to generate an article solely focused on the detailed preclinical pharmacological characterization of this compound cannot be fulfilled.
Structure Activity Relationship Sar Studies Centered on the 8 Hydroxyl Moiety
Impact of C-8 Hydroxylation on Opioid Receptor Affinity and Intrinsic Efficacy
The introduction of a hydroxyl substituent at the C-8 position of the morphinan (B1239233) ring C has a profound and generally detrimental effect on analgesic activity. Research into a series of morphinan compounds, including analogues of dihydrocodeinone, oxycodone, and oxymorphone, has shown that the C-8 hydroxy derivatives exhibit very weak analgesic actions. akjournals.com This considerable reduction in activity suggests that the C-8 position is a highly sensitive region where substitution is poorly tolerated for maintaining potent opioid agonism. akjournals.com
The dramatic loss of potency upon C-8 hydroxylation points to a significant decrease in either the compound's binding affinity for the opioid receptor, its intrinsic efficacy (the ability to produce a response after binding), or a combination of both. akjournals.com While specific binding affinity (Kᵢ) and functional potency (EC₅₀) values for 8-hydroxyoxymorphone are not widely reported in comparative studies, the qualitative evidence strongly indicates a significant negative impact compared to the parent compound, oxymorphone. akjournals.com
| Compound | Modification | Opioid Activity Profile | Source |
|---|---|---|---|
| Oxymorphone | Parent Compound | Potent μ-opioid receptor agonist | oup.complos.org |
| This compound | Addition of C-8 Hydroxyl | Very weak analgesic action | akjournals.com |
Influence of N-17 Substituent Modifications on 8-Hydroxylated Morphinan Activity
The substituent at the nitrogen atom (N-17) on the D-ring of the morphinan skeleton is a critical determinant of a compound's pharmacological profile, dictating whether it acts as an agonist, antagonist, or partial agonist. mdpi.comresearchgate.net
N-Methyl Group: In agonists like morphine and oxymorphone, the N-methyl group is a classic feature associated with potent agonist activity. akjournals.com
N-Allyl and N-Cyclopropylmethyl Groups: Replacing the N-methyl group with larger substituents, such as N-allyl or N-cyclopropylmethyl, typically transforms a potent agonist into a potent antagonist. This is famously demonstrated in the conversion of oxymorphone to naloxone (B1662785) (N-allyl) and naltrexone (B1662487) (N-cyclopropylmethyl). mdpi.comresearchgate.net
N-Phenethyl Group: Conversely, substitution of the N-methyl group with an N-phenethyl moiety has been shown to significantly increase affinity and potency at the μ-opioid receptor (MOR). plos.orgresearchgate.net For instance, N-phenethylnormorphine displays a 7-fold greater affinity for the MOR than morphine, and N-phenethylnoroxymorphone shows a nearly 2-fold higher affinity than oxymorphone. researchgate.net
Role of C-6 and C-14 Positions in Modulating the Activity of 8-Hydroxylated Opioids
The potent agonist activity of oxymorphone itself is heavily influenced by key structural features at the C-6 and C-14 positions. The introduction of a C-8 hydroxyl group must be understood in the context of these existing functionalities.
C-6 Carbonyl Group: Oxymorphone possesses a ketone at the C-6 position, in contrast to the hydroxyl group found in morphine. oup.comoup.com This modification, along with the saturation of the C-7/C-8 double bond, generally leads to an increase in potency. akjournals.com The C-6 keto group is believed to contribute to higher lipophilicity, potentially facilitating passage across the blood-brain barrier. oup.com Studies comparing N-phenethyl derivatives of morphine (C-6 hydroxyl) and oxymorphone (C-6 keto) have shown that the C-6 keto substitution is preferable for enhancing MOR affinity and agonist potency. plos.orgresearchgate.net This indicates the C-6 position is crucial for the high intrinsic activity that is subsequently diminished by C-8 hydroxylation.
C-14 Hydroxyl Group: The presence of a hydroxyl group at the C-14 position is a well-established strategy for enhancing the potency of morphinan agonists. akjournals.comrsc.org Oxymorphone and oxycodone, both containing a 14-β-hydroxyl group, are more potent than their 14-hydrogen counterparts, dihydromorphinone and dihydrocodeinone, respectively. akjournals.comnih.gov This hydroxyl group is thought to introduce additional stabilizing interactions within the receptor binding site. nih.gov Therefore, the this compound scaffold contains a potency-enhancing feature at C-14 and a potency-diminishing feature at C-8, with the latter's negative effect being dominant. akjournals.com
Stereochemical Considerations and Conformational Analysis in SAR of 8-Hydroxylated Derivatives
The morphinan skeleton is a rigid, pentacyclic structure with a distinct T-shape. mdpi.com Its stereochemistry is complex, with multiple chiral centers (typically at C-5, C-6, C-9, C-13, and C-14 in natural opiates) that dictate the precise three-dimensional arrangement required for effective receptor binding. mdpi.comwikipedia.org The C-ring of morphine, which contains the C-7/C-8 double bond, adopts a flattened boat conformation. mdpi.com
Comparative SAR Analysis with Oxymorphone and Other Morphinan Analogues
A comparative analysis highlights the unique and potent deactivating effect of C-8 hydroxylation relative to other common structural modifications of the morphinan scaffold. Oxymorphone is a significantly more potent analgesic than morphine, a difference attributed to the C-6 keto group and the saturated C-7/C-8 bond. oup.comoup.com Oxymorphone also demonstrates a higher binding affinity for μ- and δ-opioid receptors compared to morphine. oup.com
While modifications at other positions can enhance activity—such as the addition of a C-14 hydroxyl group or an N-phenethyl substituent—the addition of a C-8 hydroxyl group acts in the opposite direction, causing a substantial reduction in analgesic effect. akjournals.complos.org This suggests that the space within the receptor that accommodates the C-ring of the morphinan is exceptionally sensitive to substitution at the C-8 position. Any substituent here, particularly a polar hydroxyl group, likely introduces unfavorable steric or electronic interactions that prevent proper binding, receptor activation, or both. akjournals.com
| Compound | μ-Opioid (MOR) Kᵢ (nM) | δ-Opioid (DOR) Kᵢ (nM) | κ-Opioid (KOR) Kᵢ (nM) | Source |
|---|---|---|---|---|
| Morphine | 6.49 | 275 | 345 | plos.org |
| Oxymorphone | 1.08 | 14.6 | 432 | plos.org |
| N-Phenethylnoroxymorphone | 0.59 | 18.9 | 210 | researchgate.net |
| This compound | Data not widely available; reported to have very weak activity | Data not widely available | Data not widely available | akjournals.com |
Advanced Analytical Methodologies for Research on 8 Hydroxyoxymorphone
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Research Quantification
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) stands as a cornerstone for the sensitive and selective quantification of opioids, including 8-Hydroxyoxymorphone, in various biological matrices. forensicresources.org This technique combines the superior separation capabilities of liquid chromatography with the high specificity and sensitivity of mass spectrometry, making it the gold standard for bioanalytical research. nih.gov
In a typical research application, an LC-MS/MS method is developed to precisely measure the concentration of this compound in samples such as plasma or urine. nih.gov The development process involves optimizing several key parameters. The separation is often performed on a reversed-phase column, such as a C18 or a biphenyl (B1667301) column, which separates compounds based on their hydrophobicity. rug.nlbasinc.com A gradient elution using a mobile phase, commonly consisting of a mixture of an aqueous solution (like ammonium (B1175870) formate (B1220265) buffer) and an organic solvent (like acetonitrile (B52724) or methanol), is employed to effectively resolve the analyte from matrix interferences. rug.nlnih.gov
Detection is achieved using a triple-quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. rug.nl This mode offers exceptional specificity by monitoring a specific precursor-to-product ion transition for the analyte. For this compound, the precursor ion would be its protonated molecule [M+H]⁺, which is then fragmented in the collision cell to produce specific product ions. Monitoring these unique transitions minimizes the likelihood of interferences from other compounds in the matrix. forensicresources.org To correct for matrix effects and variations in extraction efficiency, a stable isotopically labeled internal standard (e.g., this compound-d3) is typically used. forensicresources.org
Method validation is performed according to established guidelines to ensure reliability. researchgate.net Key validation parameters include linearity, accuracy, precision, limit of quantitation (LOQ), and stability. nih.govresearchgate.net For instance, research methods for related compounds have demonstrated linearity over a wide concentration range with excellent accuracy and precision, often with coefficients of variation (CV) below 15%. nih.govresearchgate.net The sensitivity of these methods can be very high, with LOQs often in the sub-ng/mL range, which is crucial for pharmacokinetic studies. researchgate.net
Table 1: Illustrative LC-MS/MS Parameters for Opioid Quantification in a Research Context
| Parameter | Example Condition | Purpose in Research |
| Chromatography System | Acquity UPLC® I-class researchgate.net | Provides high-resolution separation of analytes. |
| Mass Spectrometer | Waters Xevo TQD researchgate.net | Enables sensitive and selective detection and quantification. |
| Column | Kinetix biphenyl (2.1 x 100 mm, 1.7 µm) rug.nl | Separates this compound from endogenous matrix components and other metabolites. |
| Mobile Phase A | 0.1% Formic Acid in Water forensicresources.org | Aqueous component of the mobile phase. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile forensicresources.org | Organic component for gradient elution. |
| Flow Rate | 0.4 mL/min rug.nl | Controls the speed of separation. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) rug.nl | Efficiently ionizes the basic nitrogen in the morphinan (B1239233) structure. |
| Detection Mode | Multiple Reaction Monitoring (MRM) rug.nl | Provides high specificity and sensitivity for quantification. |
| Limit of Quantitation | 0.5 ng/mL researchgate.net | Defines the lowest concentration that can be reliably quantified. |
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) in Metabolomics Research
Metabolomics research aims to identify and quantify the complete set of small-molecule metabolites in a biological system. Untargeted metabolomics using Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS), particularly with high-resolution mass spectrometers (HRMS) like Orbitrap or Time-of-Flight (TOF) analyzers, is a powerful strategy to investigate the systemic effects of a compound like this compound. uniroma1.ituniroma1.it This approach can reveal alterations in endogenous metabolic pathways, providing insights into the compound's broader biological impact and helping to identify potential biomarkers. semanticscholar.org
In a typical metabolomics study, biological samples (e.g., urine from a preclinical model) are collected before and after administration of this compound. uniroma1.it The samples are analyzed using a UHPLC-HRMS system. UHPLC utilizes columns with smaller particle sizes (<2 µm), which provides higher resolution, increased peak capacity, and faster analysis times compared to conventional HPLC. nih.gov To achieve comprehensive metabolite coverage, different chromatographic techniques might be employed, such as reversed-phase (RP) for nonpolar to moderately polar compounds and hydrophilic interaction liquid chromatography (HILIC) for highly polar compounds. uniroma1.itresearchgate.net
The HRMS instrument acquires full-scan mass spectra with high mass accuracy, allowing for the determination of the elemental composition of detected ions. uniroma1.it The resulting complex datasets are then processed using specialized software to perform peak picking, alignment, and statistical analysis. Multivariate statistical methods, such as Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), are used to identify metabolites that are significantly altered following drug administration. uniroma1.it These altered metabolites, or "biomarkers," can point to specific metabolic pathways that are perturbed by this compound, such as amino acid degradation or lipid oxidation pathways. uniroma1.it The integration of UHPLC-MS with automated solid-phase extraction (SPE) and Nuclear Magnetic Resonance (NMR) spectroscopy can further facilitate the confident identification of these novel biomarkers. nih.gov
Table 2: Representative Workflow and Components in a UHPLC-HRMS Metabolomics Study
| Stage | Technique/Component | Purpose in Research |
| Sample Collection | Pre- and post-administration urine/plasma uniroma1.it | To compare metabolic profiles and identify changes induced by the compound. |
| Chromatographic Separation | UHPLC (e.g., Acquity UPLC BEH HILIC column) researchgate.net | To achieve high-resolution separation of a wide range of endogenous metabolites. |
| Mass Analysis | High-Resolution Mass Spectrometry (e.g., Orbitrap Q-Exactive) uniroma1.it | To acquire accurate mass data for confident metabolite formula generation. |
| Data Acquisition | Full scan/data-dependent acquisition uniroma1.it | To collect comprehensive data on all detectable metabolites and their fragments. |
| Data Processing | Multivariate Statistical Analysis (e.g., OPLS-DA) uniroma1.it | To identify statistically significant differences in metabolite levels between control and treated groups. |
| Biomarker Identification | Pathway Analysis | To understand the biological pathways affected by this compound. |
Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy) in Structural Elucidation for Research
The unambiguous confirmation of the chemical structure of this compound, whether newly synthesized or isolated as a metabolite, relies on a combination of spectroscopic techniques. taylorandfrancis.com Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental tools for this purpose. slideshare.net
Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed information about the molecular structure. slideshare.net ¹H NMR (proton NMR) gives information about the number of different types of protons, their chemical environment, and their proximity to other protons. nih.gov For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons, the N-methyl group, and the various protons on the fused ring system. The coupling constants (J-values) between adjacent protons help to establish connectivity and stereochemical relationships. nih.gov ¹³C NMR provides information on the carbon skeleton of the molecule. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to definitively assign all proton and carbon signals and confirm the complete bonding framework of the molecule. redalyc.org
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. slideshare.net The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. For example, a broad band in the 3200-3600 cm⁻¹ region would indicate the presence of the hydroxyl (-OH) groups. A strong absorption band around 1720-1740 cm⁻¹ would be characteristic of the ketone (C=O) group at the C6 position. Other bands would correspond to C-H, C-O, and C-N bonds, as well as the aromatic ring. redalyc.org Together, NMR and IR data provide a comprehensive structural fingerprint of the molecule. slideshare.net
Table 3: Expected Spectroscopic Features for this compound in Structural Elucidation
| Technique | Feature | Expected Information for this compound Structure |
| ¹H NMR | Chemical Shifts (δ) | Signals corresponding to aromatic, aliphatic, N-methyl, and hydroxyl protons. nih.gov |
| Coupling Constants (J) | Information on the connectivity and stereochemistry of protons in the ring system. nih.gov | |
| ¹³C NMR | Chemical Shifts (δ) | Signals for each unique carbon, including the carbonyl, aromatic, and aliphatic carbons. redalyc.org |
| 2D NMR (COSY, HSQC, HMBC) | Correlation Peaks | Unambiguous assignment of all ¹H and ¹³C signals and confirmation of the molecular scaffold. redalyc.org |
| Infrared (IR) Spectroscopy | Absorption Bands (cm⁻¹) | Broad O-H stretch (~3400 cm⁻¹), sharp C=O stretch (~1730 cm⁻¹), C-O stretches, and aromatic C=C bends. slideshare.net |
| Mass Spectrometry (HRMS) | Accurate Mass | Determination of the elemental formula of the molecule. taylorandfrancis.com |
Chromatographic Separation Techniques for Impurity Profiling and Purity Assessment
Ensuring the purity of a research compound like this compound is critical for the validity of any scientific investigation. Impurity profiling involves the detection, identification, and quantification of any unwanted chemical substances present in the active pharmaceutical ingredient (API). tubitak.gov.tr High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose due to its high resolving power and versatility. google.comchromatographyonline.com
The development of an impurity profiling method is a systematic process. The goal is to create a chromatographic system that can separate the main compound from all potential impurities, which often include starting materials, intermediates, by-products from the synthesis, and degradation products. chromatographyonline.com These impurities are often structurally very similar to the API, making the separation challenging. chromatographyonline.com
Method development typically involves screening a variety of stationary phases (columns) and mobile phase conditions (e.g., pH, organic solvent) to find the optimal selectivity for the separation. chromatographyonline.com A multi-column screening approach can identify the most dissimilar or orthogonal separation conditions, increasing the probability of resolving all impurities. chromatographyonline.com Photodiode Array (PDA) detection is often used in conjunction with HPLC, as it provides spectral information that can help in identifying co-eluting peaks and assessing peak purity. unodc.org
Once separated, the impurities can be quantified relative to the main peak. For unknown impurities, LC-MS can be used to obtain mass information to aid in their structural identification. tubitak.gov.tr A well-validated HPLC method provides a reliable assessment of the purity of a batch of this compound, ensuring that observed biological effects are attributable to the compound itself and not its impurities. mdpi.com
Table 4: Approaches in Chromatographic Impurity Profiling and Purity Assessment
| Parameter/Step | Description | Purpose in Research |
| Technique | High-Performance Liquid Chromatography (HPLC) google.com | To separate the main compound from structurally related impurities. |
| Column Selection | Screening of dissimilar stationary phases (e.g., C18, Phenyl, Cyano) chromatographyonline.com | To find the optimal selectivity for separating all potential impurities. |
| Mobile Phase Optimization | Varying pH, organic modifier, and buffer concentration chromatographyonline.com | To fine-tune the retention and resolution of the API and its impurities. |
| Detection | Photodiode Array (PDA) / UV unodc.org | To quantify known impurities and assess the spectral purity of the main peak. |
| Coupled Technique | Mass Spectrometry (LC-MS) tubitak.gov.tr | To identify the structure of unknown impurities based on their mass-to-charge ratio and fragmentation. |
| Validation | According to ICH guidelines (specificity, LOQ, linearity) tubitak.gov.tr | To ensure the method is reliable, sensitive, and accurate for its intended purpose. |
Computational and Theoretical Approaches in 8 Hydroxyoxymorphone Research
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This method is crucial for understanding the structural basis of a drug's activity and is widely applied in opioid research to investigate interactions with the µ-opioid receptor (MOR). nrfhh.comnih.gov
In studies involving morphinan (B1239233) derivatives, docking simulations have successfully elucidated key binding interactions within the MOR active site. For the parent compound, oxymorphone, docking into the active state of the MOR (e.g., PDB ID: 5C1M) reveals a canonical binding mode characterized by several critical interactions. nih.gov A salt bridge forms between the protonated nitrogen of the morphinan scaffold and the highly conserved Aspartate 147 (D1473.32) residue, an interaction considered essential for the activity of many opioids. mdpi.comresearchgate.net Additionally, the phenolic hydroxyl group at position 3 typically forms hydrogen bonds, often mediated by water molecules, with residues such as Histidine 297 (H2976.52). The rigid core of the molecule is stabilized by hydrophobic interactions with surrounding residues. mdpi.com
Table 1: Predicted Key Ligand-Receptor Interactions for Morphinans at the µ-Opioid Receptor
| Interaction Type | Ligand Moiety | Key Receptor Residue(s) | Predicted Role in Binding |
| Ionic Interaction | Protonated Amine | Asp1473.32 | Anchors the ligand in the binding pocket; critical for affinity. |
| Hydrogen Bonding | 3-Hydroxyl Group | His2976.52 (often water-mediated) | Orients and stabilizes the phenolic end of the ligand. |
| Hydrogen Bonding (Hypothetical) | 8-Hydroxyl Group | Nearby polar residues (e.g., Q1242.60) | Potentially enhances binding affinity and/or selectivity. |
| Hydrophobic Interactions | Aromatic & Cyclohexyl Rings | Trp2936.48, Ile2966.51, Val3006.55, Tyr3267.43 | Stabilizes the rigid core of the ligand within the pocket. |
Molecular Dynamics Simulations for Conformational Landscape Analysis
While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the movement of atoms and changes in conformation over time. nih.govmdpi.com MD simulations are used to assess the stability of the docked pose, investigate the role of water molecules, and explore the conformational landscape of both the ligand and the receptor upon binding. nih.govnih.gov This technique is particularly valuable for understanding how a ligand may induce or stabilize specific receptor conformations associated with agonism or antagonism. fda.gov
In the context of opioid research, MD simulations have been used to study ligands like morphine and fentanyl bound to the MOR. nih.govfda.gov These studies analyze parameters such as the root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions of the receptor, and the persistence of hydrogen bonds and other key interactions throughout the simulation. nih.gov
For 8-Hydroxyoxymorphone, an MD simulation would be a critical next step following molecular docking. The simulation would test the stability of the predicted binding pose and, importantly, the persistence of the new hydrogen bond hypothesized to be formed by the 8-hydroxy group. By tracking the distances and angles between the 8-hydroxy group and potential interacting partners on the receptor over several microseconds of simulation time, researchers could validate its role in stabilizing the complex. mdpi.com Furthermore, analyzing the conformational changes in the receptor, particularly in key regions like transmembrane helices 5, 6, and 7, could provide insights into how this compound might modulate receptor activation differently than its parent compound. nih.gov
Table 2: Typical Parameters for Molecular Dynamics Simulation of a Ligand-MOR Complex
| Parameter | Description | Typical Value/Setting |
| System Setup | Receptor Structure | Crystal structure (e.g., PDB: 6DDF) embedded in a lipid bilayer (e.g., POPC) |
| Force Field | Atomistic model for calculating interatomic forces | CHARMM36m for protein/lipids, CGenFF for ligand |
| Water Model | Explicit solvent model | TIP3P |
| Simulation Time | Duration of the simulation to capture relevant motions | 1-2 microseconds (µs) |
| Ensemble | Thermodynamic conditions | NPT (constant Number of particles, Pressure, and Temperature) |
| Temperature | Simulated physiological temperature | 310 K |
| Pressure | Simulated physiological pressure | 1 bar |
| Analysis Metrics | Key outputs for interpretation | RMSD, RMSF, Hydrogen Bond Analysis, Ligand-Receptor Interaction Diagrams |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the variation in the chemical structure of a set of compounds with their biological activity. researchgate.net By building a mathematical model, QSAR can be used to predict the activity of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts to optimize potency and other desired properties. These models are built using molecular descriptors—numerical values that quantify physicochemical properties of a molecule—and experimentally determined activity data (e.g., binding affinity Ki or functional potency EC50).
While no specific QSAR models for this compound have been published, the principles can be readily applied. A QSAR study would involve synthesizing a series of analogs with different substituents at the 8-position (e.g., -OCH3, -F, -Cl) and potentially other positions on the morphinan scaffold. For each analog, a range of molecular descriptors would be calculated, such as:
Lipophilicity: LogP (octanol-water partition coefficient)
Electronic properties: Dipole moment, partial charges
Steric properties: Molecular volume, surface area
Topological properties: Counts of rotatable bonds, hydrogen bond donors/acceptors, and polar surface area (PSA)
These descriptors would then be correlated with measured binding affinities for opioid receptors to generate a predictive model. Such a model could reveal, for instance, that increasing the hydrogen bonding capacity at the 8-position while maintaining a specific range of lipophilicity leads to higher µ-opioid receptor affinity. This information provides a rational basis for designing the next generation of compounds. nih.gov
Table 3: Hypothetical Data for a QSAR Model of 8-Substituted Oxymorphone Analogs
| Compound ID | 8-Position Substituent (R) | LogP | Polar Surface Area (Ų) | H-Bond Donors | Experimental pKi (µ-OR) |
| 1 | -H (Oxymorphone) | 0.8 | 69.9 | 2 | 9.0 |
| 2 | -OH (this compound) | 0.6 | 80.1 | 3 | (To be determined) |
| 3 | -OCH3 | 1.1 | 79.1 | 2 | (To be determined) |
| 4 | -F | 1.0 | 69.9 | 2 | (To be determined) |
| 5 | -NH2 | 0.4 | 95.9 | 4 | (To be determined) |
In Silico Prediction of Potential Metabolic Pathways and Product Stability
In silico metabolism prediction tools are used in early-stage drug discovery to forecast how a compound might be transformed in the body. news-medical.net These platforms use either rule-based expert systems derived from known metabolic reactions or machine learning models trained on large datasets of experimental metabolic data to predict the sites of metabolism (SOMs) and the resulting metabolites. nih.govsci-hub.box Common software can predict reactions mediated by major enzyme families, including Cytochrome P450s (CYPs) for Phase I oxidation and UDP-glucuronosyltransferases (UGTs) for Phase II conjugation. news-medical.net
The metabolism of opioids is well-documented; for example, oxycodone is O-demethylated by the CYP2D6 enzyme to form oxymorphone. nih.govresearchgate.net This confirms that the morphinan scaffold is accessible to CYP enzymes. For oxymorphone itself, the primary metabolic routes are Phase II glucuronidation at the 3- and 6-hydroxyl positions. However, minor Phase I oxidative pathways are possible.
Applying in silico prediction tools to this compound would provide valuable hypotheses about its metabolic fate. The software would first analyze the parent compound, oxymorphone, and likely identify the aromatic ring as a potential site for hydroxylation by enzymes like CYP2D6 or CYP3A4, thus predicting the formation of this compound.
Subsequently, the structure of this compound itself would be analyzed. The prediction would likely highlight several potential metabolic reactions:
Phase II Glucuronidation: The newly introduced 8-hydroxy group, along with the existing 3- and 14-hydroxy groups, would be predicted as primary sites for conjugation by UGT enzymes, leading to the formation of one or more glucuronide metabolites.
Phase I N-Demethylation: The N-methyl group is a common site of metabolism for opioids, and its removal to form the nor- metabolite would also be a probable predicted pathway.
Computational tools can also provide an estimation of the chemical stability of the predicted metabolites, which helps in prioritizing which metabolites to search for in subsequent in vitro or in vivo experiments.
Table 4: Predicted Metabolic Pathways for this compound
| Metabolic Phase | Reaction Type | Predicted Site | Primary Enzyme Family | Predicted Product |
| Phase II | Glucuronidation | 3-hydroxyl | UGT | This compound-3-glucuronide |
| Phase II | Glucuronidation | 8-hydroxyl | UGT | This compound-8-glucuronide |
| Phase I | N-Demethylation | 17-methyl | CYP3A4, CYP2D6 | 8-Hydroxynoroxymorphone |
| Phase I | Dehydrogenation | 6-keto reduction | Carbonyl Reductases | 8,14-Dihydroxydihydromorphine |
Future Directions and Unexplored Research Avenues
Investigation of 8-Hydroxylation in Novel Opioid and Non-Opioid Scaffolds
The introduction of a hydroxyl group at the C-8 position of the morphinan (B1239233) nucleus could lead to the development of compounds with unique properties. Future research should focus on the deliberate synthesis and pharmacological evaluation of 8-hydroxylated analogs of other clinically used opioids, such as hydrocodone and hydromorphone. Furthermore, this structural modification could be extended to novel, non-morphinan opioid scaffolds to explore how an 8-hydroxyl group influences receptor interaction and signaling in different chemical contexts. ku.edu Investigating these novel compounds could reveal unforeseen therapeutic potential, potentially leading to analgesics with a better balance of efficacy and side effects.
Development of Selective Chemical Probes Based on 8-Hydroxylated Structures for Receptor Studies
Selective chemical probes are invaluable tools for dissecting the complexities of opioid receptor function. nih.gov 8-Hydroxylated opioid structures could serve as a foundation for the development of novel probes. By attaching fluorescent tags or other reporter molecules to an 8-hydroxyoxymorphone backbone, researchers could create tools to visualize opioid receptor distribution, trafficking, and dimerization in living cells. nih.gov These probes could offer a higher degree of selectivity for specific receptor subtypes or even for specific conformational states of the receptors, providing a deeper understanding of their molecular pharmacology.
Elucidation of Specific Enzyme Systems Responsible for 8-Hydroxylation in Biological Contexts
The metabolic pathways of many opioids are well-documented, with cytochrome P450 (CYP) enzymes playing a crucial role. nih.gov However, the specific enzymes responsible for the potential 8-hydroxylation of oxymorphone or other opioids in biological systems are unknown. Future research should employ in vitro and in vivo metabolic studies using human liver microsomes and recombinant CYP enzymes to identify the specific isoforms capable of catalyzing this reaction. nih.gov Understanding the enzymatic basis of 8-hydroxylation is critical for predicting potential drug-drug interactions and for understanding the pharmacokinetic variability of any future 8-hydroxylated opioid therapeutics.
Exploration of Unique Pharmacological Profiles Beyond Classical Opioid Receptor Activation
The addition of a hydroxyl group can significantly alter a molecule's interaction with its biological target. It is plausible that this compound and other 8-hydroxylated opioids may exhibit unique pharmacological profiles. nih.gov This could manifest as biased agonism, where the compound preferentially activates certain downstream signaling pathways over others, potentially separating the desired analgesic effects from unwanted side effects like respiratory depression or constipation. mdpi.com Furthermore, these compounds might interact with other receptor systems or ion channels, leading to a polypharmacological profile that could be therapeutically advantageous. Comprehensive in vitro and in vivo pharmacological profiling will be essential to uncover any such unique properties.
Mechanistic Studies Underlying the Reduced Activity Associated with C-8 Hydroxylation
Early research on related morphinan structures suggests that the introduction of a hydroxyl group at the C-8 position can lead to a considerable reduction in analgesic activity. This presents a fascinating scientific question: what is the molecular mechanism behind this observation? Future research should utilize computational modeling and structural biology techniques to investigate how the C-8 hydroxyl group alters the conformation of the opioid molecule and its binding to the opioid receptor. It is possible that this modification introduces steric hindrance or alters the electronic properties of the molecule in a way that is unfavorable for optimal receptor activation. Elucidating this mechanism would provide fundamental insights into the structure-activity relationships of opioids and guide the design of future analgesics.
Q & A
Q. What advanced spectroscopic techniques improve detection limits for this compound in trace forensic samples?
- Methodology : Surface-enhanced Raman spectroscopy (SERS) coupled with gold nanoparticle substrates achieves picomolar sensitivity. Cross-validate with LC-MS/MS to rule out matrix interference (e.g., urine vs. plasma) .
- Innovation : Machine learning algorithms (e.g., convolutional neural networks) can automate spectral interpretation, reducing false positives in high-throughput screens .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
